molecular formula C12H11NO3 B13928697 8-Methoxy-3-methylquinoline-6-carboxylic acid

8-Methoxy-3-methylquinoline-6-carboxylic acid

Cat. No.: B13928697
M. Wt: 217.22 g/mol
InChI Key: QRUARFTWGUWQQV-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinoline-6-carboxylic acid (CAS 2639203-83-9) is a high-purity quinoline derivative with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound features a carboxylic acid functional group, which is a key contributor to its polarity, acidity, and ability to form salts and participate in hydrogen bonding, thereby influencing its solubility and interaction with biological targets . As a member of the quinoline family, it serves as a versatile building block in medicinal chemistry and chemical synthesis. Quinoline cores, particularly those substituted with methoxy and carboxylic acid groups, are frequently investigated for their significant pharmacological potential . Research into analogous compounds indicates that such structures are commonly explored for antimicrobial properties, including antibacterial and antifungal activities, as well as for antimalarial applications . The specific substitution pattern on the quinoline ring can be optimized to enhance biological activity and modulate physicochemical properties, making this compound a valuable intermediate for the synthesis of more complex molecules in drug discovery efforts . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-methoxy-3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-8-4-9(12(14)15)5-10(16-2)11(8)13-6-7/h3-6H,1-2H3,(H,14,15)

InChI Key

QRUARFTWGUWQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization and Oxidation of Methylated Quinoline Precursors

A representative method involves:

  • Step 1: Formation of 3,8-dimethylquinoline intermediate
    React o-toluidine or its methoxy-substituted derivatives with methacrolein in concentrated sulfuric acid (70-90 wt%) in the presence of iodine or iodine compounds. This reaction forms a 3,8-dimethylquinoline intermediate.

  • Step 2: Oxidation to 3-methylquinoline-8-carboxylic acid
    The 3,8-dimethylquinoline is oxidized using nitric acid in sulfuric acid solution with vanadium ions as catalysts. The oxidation selectively converts the methyl group at the 8-position to a carboxylic acid, yielding 3-methylquinoline-8-carboxylic acid.

  • Step 3: Introduction of the methoxy group at the 8-position
    This can be achieved either by starting with methoxy-substituted o-toluidine derivatives or by post-synthetic methylation of the hydroxyquinoline intermediate.

  • Step 4: Functionalization at the 6-position to introduce the carboxylic acid
    This may involve regioselective oxidation or substitution reactions on the quinoline ring, guided by directing groups and reaction conditions.

This process is characterized by careful control of reaction temperature (optimal range 70–130 °C) to minimize side reactions such as foaming and by-product formation. The oxidation step is critical and often involves in situ decomposition of by-products to improve yield and purity.

This method allows for the introduction of oxygenated functionalities and can be adapted to install methoxy groups at specific positions.

Catalytic and Green Chemistry Approaches

Recent advances focus on nanocatalysts and environmentally friendly methods:

  • Use of water-soluble iridium catalysts such as [Cp*Ir(6,6’-(OH)2bpy)(H2O)][OTf]2 facilitates acceptorless dehydrogenative cyclization, improving reaction efficiency and reducing waste.

  • Nanoparticle-supported catalysts (e.g., Fe3O4 magnetic nanoparticles functionalized with acidic ionic liquids) enable solvent-free, mild temperature syntheses of quinoline derivatives with high yields (85–96%) and recyclability of catalysts up to six cycles without significant loss of activity.

  • These methods often employ one-pot multicomponent reactions combining aldehydes, amines, and ketones under microwave or UV irradiation to promote rapid and sustainable synthesis.

Comparative Data Table of Key Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Yield & Purity Limitations
Sulfuric acid/Iodine-mediated cyclization + oxidation o-Toluidine derivatives, methacrolein, H2SO4, I2, HNO3, V ions; 70–130 °C High regioselectivity; scalable High yield (>80%); good purity Handling corrosive acids; foaming risk
Acetoacetanilide cyclization + oxidation Acetoacetanilide, conc. H2SO4, KMnO4, SOCl2, Dowtherm A Well-characterized intermediates Moderate to high yield Multi-step; requires careful temp control
Nanocatalyst-assisted one-pot synthesis Fe3O4 nanoparticles, ionic liquids, solvent-free, 80–90 °C Eco-friendly; reusable catalyst High yield (85–96%) Catalyst preparation complexity
Iridium-catalyzed dehydrogenative cyclization Cp*Ir catalyst, mild conditions Mild, selective, green chemistry Good yields Catalyst cost

Research Results and Notes

  • The sulfuric acid/iodine method is well-documented for producing substituted quinoline carboxylic acids with control over substitution patterns, but requires careful handling of corrosive reagents and temperature to avoid by-products.

  • The acetoacetanilide route provides a versatile platform for quinoline core synthesis and subsequent functionalization, with thorough spectral characterization (IR, NMR, mass spectrometry) confirming product structures.

  • Nanocatalyst methods represent the forefront of green chemistry in quinoline synthesis, offering rapid reaction times, high yields, and catalyst recyclability, which are promising for industrial applications.

  • The iridium-catalyzed cyclization offers a novel approach with water-soluble catalysts, enhancing sustainability and reducing hazardous waste.

Chemical Reactions Analysis

8-Methoxy-3-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities . The methoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications References
This compound Not provided C₁₂H₁₁NO₃ 8-OCH₃, 3-CH₃, 6-COOH Potential enzyme inhibition [Synthesis analogs: 1, 5]
6-Methoxyquinoline-3-carboxylic acid 71082-47-8 C₁₁H₉NO₃ 6-OCH₃, 3-COOH Higher solubility due to polar 3-COOH
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid 927800-99-5 C₁₁H₈ClNO₃ 8-Cl, 4-OH, 6-CH₃, 3-COOH Enhanced acidity (hydroxyl group)
4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid 1315373-21-7 C₁₂H₁₁NO₄ 8-OCH₃, 4-OH, 6-CH₃, 3-COOH Chelating properties (hydroxyl + COOH)
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 682352-75-6 C₁₂H₁₀ClNO₄ 8-OCH₃, 5-Cl, 1-CH₃, 4-oxo, 3-COOH Antimicrobial activity (dihydroquinoline core)

Key Research Findings

  • Positional Isomerism: Shifting the carboxylic acid from position 6 to 3 (e.g., 6-Methoxyquinoline-3-carboxylic acid) reduces steric bulk, improving metabolic stability in vivo .
  • Halogen vs. Methyl Substitutents : Chlorine at position 8 (CAS 927800-99-5) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the methyl group in the target compound .
  • Dihydroquinoline Derivatives: The 4-oxo-1,4-dihydroquinoline scaffold (CAS 682352-75-6) exhibits superior biofilm inhibition in Chlamydia trachomatis compared to fully aromatic quinolines .

Biological Activity

8-Methoxy-3-methylquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a quinoline backbone with a methoxy group at the 8-position and a carboxylic acid at the 6-position.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as an antibacterial agent .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, such as the MAPK/ERK pathway .

Case Study: Breast Cancer Cells
A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and microbial metabolism.
  • Cell Signaling Pathways : It interferes with critical signaling pathways that regulate cell growth and apoptosis, notably the PI3K/Akt and MAPK pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the quinoline structure can significantly affect biological activity. For example, the introduction of different substituents at various positions on the quinoline ring alters potency against specific microbial strains and cancer cell lines .

Substituent Position Effect on Activity
3-MethylEnhanced antimicrobial activity
6-Carboxylic AcidCritical for anticancer activity
8-MethoxyImproves solubility and bioavailability

Q & A

Q. What are the common synthetic routes for 8-methoxy-3-methylquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives often employs classical protocols like the Pfitzinger reaction (condensation of isatin with ketones in alkaline media) or acylation of intermediates followed by heterocyclization . For this compound, key steps include:

  • Functional group introduction : Methoxy and methyl groups can be introduced via nucleophilic substitution or alkylation during intermediate stages.
  • Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions is typical.
  • Optimization : Reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., triethylamine) critically affect yield and purity. For example, continuous flow reactors may enhance scalability .

Q. How do the functional groups (methoxy, methyl, carboxylic acid) influence the compound’s physicochemical properties?

  • Methoxy group : Enhances electron density in the quinoline ring, affecting solubility in polar solvents and reactivity in electrophilic substitution .
  • Methyl group : Increases lipophilicity, influencing membrane permeability in biological assays.
  • Carboxylic acid : Enables salt formation (e.g., sodium salts) for improved aqueous solubility and facilitates derivatization (e.g., amide coupling for prodrug design) .
  • Interactions : Hydrogen bonding via the carboxylic acid group can stabilize crystal structures, as seen in X-ray data of similar quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Purity variations : Impurities in synthesis (e.g., unreacted intermediates) can skew results. Use HPLC (≥98% purity) and NMR to validate compound identity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation time, or concentration ranges (µM vs. mM) require standardization.
  • Mechanistic studies : Combine in vitro assays (e.g., bacterial growth inhibition) with molecular docking to correlate activity with structural features, as demonstrated for related fluoroquinolones .

Q. What advanced strategies are recommended for optimizing the synthesis of novel derivatives?

  • Directed substitution : Replace the 3-methyl group with fluorinated or halogenated moieties to modulate bioactivity. shows fluoro substitutions enhance antibacterial potency.
  • Hybrid analogs : Conjugate with amino acids (e.g., glycine or alanine) via the carboxylic acid group, as seen in interactions with primary α-amino acids .
  • Green chemistry : Use ultrasound irradiation or ionic liquids to reduce reaction time and improve atom economy, as applied in quinoline functionalization .

Q. How should researchers design experiments to evaluate pharmacokinetic properties?

  • Solubility and stability : Perform pH-dependent solubility assays (1–14) and monitor degradation via UV-Vis spectroscopy in simulated gastric fluid.
  • Metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., demethylation of the methoxy group) .
  • In silico modeling : Predict ADME parameters (e.g., logP, BBB permeability) using tools like SwissADME, referencing structural analogs in .

Data Analysis and Methodological Challenges

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural elucidation : Combine 1^1H/13^13C NMR (for functional groups), HRMS (exact mass), and FTIR (carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities.
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry, as applied to ethyl ester derivatives in .

Q. How can computational methods complement experimental studies on this compound?

  • Docking simulations : Map interactions with biological targets (e.g., DNA gyrase) using AutoDock Vina, guided by fluoroquinolone data in .
  • DFT calculations : Predict reactivity sites (e.g., electrophilic aromatic substitution at C-5/C-7) based on Fukui indices .
  • MD simulations : Assess stability in lipid bilayers to prioritize derivatives for in vivo testing.

Contradictions and Validation

Q. How to address inconsistencies in reported synthetic yields across studies?

  • Reproducibility checks : Replicate procedures with controlled variables (e.g., anhydrous solvents, inert atmosphere).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., decarboxylated derivatives) that reduce yield .
  • Scale-up validation : Compare batch vs. flow synthesis yields, as industrial methods in report higher efficiency with automated platforms.

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